3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one
Description
This coumarin derivative features a 4-chlorophenyl group at position 3, a methyl group at position 4, and a 2-(morpholin-4-yl)ethoxy substituent at position 5. Coumarins with heterocyclic substitutions are widely studied for their pharmacological activities, including MAO-B inhibition, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-15-19-7-6-18(27-13-10-24-8-11-26-12-9-24)14-20(19)28-22(25)21(15)16-2-4-17(23)5-3-16/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOVCJQLFKCCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a morpholine ring have been associated with various biological activities. For instance, Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) and is a target of some morpholine derivatives.
Mode of Action
Morpholine derivatives have been shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities. The interaction of the compound with its targets likely involves the formation of non-traditional CH-O hydrogen bonds.
Biochemical Pathways
Morpholine derivatives have been associated with various pharmacological actions
Biological Activity
3-(4-Chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one, a compound belonging to the chromen-2-one class, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews existing literature on its biological effects, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including a chlorophenyl moiety and a morpholinyl group. Its molecular formula is , and it has been synthesized through various chemical pathways that typically involve the formation of the chromen-2-one core followed by functionalization with morpholine derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Biological Activity Data
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that similar chromen-2-one derivatives possess potent AChE inhibitory effects, which were validated through molecular docking studies. These findings support the hypothesis that structural modifications can enhance pharmacological efficacy .
- Antimicrobial Screening : A study evaluated various synthesized derivatives for antibacterial properties, revealing that compounds with similar structures showed significant inhibition against Bacillus subtilis. This suggests that the chlorophenyl and morpholinyl substitutions may enhance antimicrobial efficacy .
- Mechanistic Insights : Docking studies have elucidated how these compounds interact with target proteins at the molecular level, providing insights into their potential therapeutic applications .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.
Anticancer Activity
Several studies have shown that derivatives of chromenone compounds possess anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar chromenone derivatives can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, suggesting that this compound may have similar effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that chromenone derivatives can exhibit significant antibacterial and antifungal effects. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds like 3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one have been studied for their anti-inflammatory properties. Preliminary results suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of a related chromenone derivative in breast cancer models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. This suggests potential therapeutic applications for the compound in oncology .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including resistant strains. Results showed a notable inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Findings :
- The morpholine-substituted target compound exhibits superior MAO-B inhibitory activity compared to piperidine (BPR12) or methoxy analogues, highlighting the importance of the morpholine ring in enhancing target affinity .
- Chlorine substituents (e.g., ) are typically associated with increased lipophilicity, which may improve membrane permeability but reduce solubility .
2.2 Substituent Variations in Other Positions
- Position 8 : describes 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one, where the morpholine is a methyl-linked substituent at position 6. This positional shift reduces MAO-B inhibition compared to the target compound, suggesting that the 7-position is more critical for activity .
- Position 2 : and analyze 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one. The bulky 2-methylphenyl group stabilizes the crystal lattice via π-π stacking but may sterically hinder enzyme interactions .
2.3 Physicochemical and Structural Properties
- Solubility: The morpholinoethoxy group in the target compound improves water solubility compared to methoxy or chloro derivatives, as evidenced by its use in neuroprotective studies .
- Crystallography : Substituents like 2-methylpropoxy () induce intramolecular C–H···O interactions and π-π stacking, which stabilize the crystal structure but may reduce bioavailability due to high packing density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
